Antiproliferative Efficacy in Apoptosis-Resistant Cancer Cell Models Where Conventional Chemotherapeutics Fail
In CaCo-2 colon cancer and HepG2 liver cancer cell lines, which are characterized by high resistance to apoptosis induced by conventional anticancer drugs, vitexin-2-O-xyloside (XVX) as a single agent inhibited proliferation through activation of caspases 9, 8, and 3 [1]. XVX also downregulated the pro-survival genes BIRC5 (survivin), HIF1A, and VEGFA [2]. The same study demonstrated that combining XVX with avenanthramides produced enhanced antiproliferative effects [3].
| Evidence Dimension | Antiproliferative activity via intrinsic and extrinsic apoptotic pathway activation |
|---|---|
| Target Compound Data | Vitexin-2-O-xyloside individually inhibited CaCo-2 and HepG2 proliferation and activated caspases 9, 8, and 3; downregulated BIRC5, HIF1A, and VEGFA. |
| Comparator Or Baseline | Conventional anticancer drugs (baseline: high resistance to apoptosis in CaCo-2 and HepG2 cells). |
| Quantified Difference | Qualitative differentiation: XVX induced apoptosis in cell lines where conventional agents show high resistance. No IC50 reported in this study. |
| Conditions | CaCo-2 colon cancer cells and HepG2 liver cancer cells in vitro; SRB proliferation assay; caspase activity assays; RTqPCR for gene expression. |
Why This Matters
Demonstrates activity in drug-resistant cancer models where many standard chemotherapeutics fail, indicating potential for chemoprevention or combination therapy applications.
- [1] Scarpa ES, Antonini E, Palma F, Mari M, Ninfali P. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms. Eur J Nutr. 2018;57(4):1381-1395. doi:10.1007/s00394-017-1418-y. View Source
- [2] Scarpa ES, Antonini E, Palma F, Mari M, Ninfali P. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms. Eur J Nutr. 2018;57(4):1381-1395. doi:10.1007/s00394-017-1418-y. View Source
- [3] Scarpa ES, Antonini E, Palma F, Mari M, Ninfali P. Antiproliferative activity of vitexin-2-O-xyloside and avenanthramides on CaCo-2 and HepG2 cancer cells occurs through apoptosis induction and reduction of pro-survival mechanisms. Eur J Nutr. 2018;57(4):1381-1395. View Source
